1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Phenoxyacetyl Intermediate:
Starting Materials: 4-(propan-2-yl)phenol and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Product: 2-[4-(propan-2-yl)phenoxy]acetyl chloride.
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Azetidin-3-yl Intermediate Formation:
Starting Materials: The phenoxyacetyl chloride and azetidine.
Reaction Conditions: The reaction is performed under reflux conditions in an inert atmosphere.
Product: 1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl.
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Final Coupling with Pyrrolidine-2,5-dione:
Starting Materials: The azetidin-3-yl intermediate and pyrrolidine-2,5-dione.
Reaction Conditions: The coupling reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Product: this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or ester functionalities to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-(1-{2-[4-(methyl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of an isopropyl group.
1-(1-{2-[4-(ethyl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione: Contains an ethyl group instead of an isopropyl group.
Uniqueness: 1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)13-3-5-15(6-4-13)24-11-18(23)19-9-14(10-19)20-16(21)7-8-17(20)22/h3-6,12,14H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIGCAWIOABXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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